molecular formula C7H3N3S B2833387 [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile CAS No. 2110070-95-4

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile

Cat. No. B2833387
CAS RN: 2110070-95-4
M. Wt: 161.18
InChI Key: MTOMDDDVJGOPBY-UHFFFAOYSA-N
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Description

“[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The IR spectrum shows peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) . The 1H-NMR spectrum shows peaks at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” include a melting point of 230–232 °C . The compound was crystallized from ethanol, with a yield of 2.54 g (97%) .

Scientific Research Applications

Future Directions

The future directions for “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” could involve further exploration of its medicinal and biological properties . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMDDDVJGOPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NS2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile

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